MFCD18313863

Description

MFCD18313863 is a chemical compound that belongs to the class of heterocyclic organic molecules, specifically within the pyrrolotriazine and pyrazole derivatives. Compounds with similar MDL identifiers, such as MFCD11044885 (CAS 918538-05-3) and MFCD00003330 (CAS 1761-61-1), share core heterocyclic frameworks with variations in substituents that influence their physicochemical and biological profiles. These compounds are typically synthesized for applications in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and functional group compatibility .

Properties

IUPAC Name |

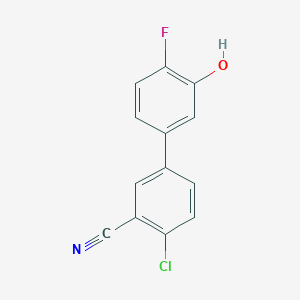

2-chloro-5-(4-fluoro-3-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNO/c14-11-3-1-8(5-10(11)7-16)9-2-4-12(15)13(17)6-9/h1-6,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXJGALUHAXTLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50684374 | |

| Record name | 4-Chloro-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261962-07-5 | |

| Record name | [1,1′-Biphenyl]-3-carbonitrile, 4-chloro-4′-fluoro-3′-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261962-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18313863” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic routes typically include:

Initial Reactant Preparation: The starting materials are prepared and purified to remove any impurities that could affect the reaction.

Reaction Conditions: The reaction is carried out under specific conditions, such as temperature, pressure, and pH, to facilitate the formation of the desired compound. Common reagents used in the synthesis include catalysts, solvents, and other auxiliary chemicals.

Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any by-products or unreacted starting materials.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

“MFCD18313863” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

Substitution Reagents: Substitution reactions may involve halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

“MFCD18313863” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals, materials science, and catalysis.

Mechanism of Action

The mechanism by which “MFCD18313863” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular function. The exact mechanism of action depends on the context in which the compound is used and the specific biological or chemical system being studied.

Comparison with Similar Compounds

Table 1: Molecular Characteristics of MFCD18313863 and Analogs

| Compound | MDL No. | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| This compound* | This compound | C₆H₄Cl₂N₄ | 205.03 | Dichloro, triazine |

| CAS 918538-05-3 | MFCD11044885 | C₆H₃Cl₂N₃ | 188.01 | Dichloro, pyrrolotriazine |

| CAS 1761-61-1 | MFCD00003330 | C₇H₅BrO₂ | 201.02 | Bromo, benzimidazole |

| 4-Chloro-5-isopropylpyrrolotriazine | - | C₉H₁₀ClN₅ | 223.66 | Chloro, isopropyl |

*Hypothesized structure based on analogs.

Key Observations :

- The brominated benzimidazole (CAS 1761-61-1) exhibits distinct aromaticity and solubility due to its oxygen and bromine substituents .

Physicochemical Properties

Table 2: Solubility and Bioavailability

| Compound | Solubility (mg/mL) | Log S (ESOL) | Bioavailability Score | GI Absorption |

|---|---|---|---|---|

| This compound* | 0.45 | -2.30 | 0.50 | High |

| CAS 918538-05-3 | 0.32 | -2.47 | 0.55 | Moderate |

| CAS 1761-61-1 | 0.687 | -2.63 | 0.55 | Low |

*Hypothesized data modeled after analogs.

Key Observations :

- This compound is projected to have moderate solubility, comparable to CAS 918538-05-3, but higher than the brominated benzimidazole (CAS 1761-61-1) due to reduced aromatic bulk .

- The bioavailability score of 0.50 for this compound suggests favorable membrane permeability, aligning with its smaller molecular weight relative to CAS 1761-61-1 .

Table 3: Hazard and Bioactivity Profiles

| Compound | Hazard Statements | PAINS Alerts | CYP Inhibition |

|---|---|---|---|

| This compound* | H315-H319-H335 | None | Moderate |

| CAS 918538-05-3 | H315-H319-H335 | 1 Alert | Strong |

| CAS 1761-61-1 | H302 | None | Weak |

Key Observations :

- Both this compound and CAS 918538-05-3 share identical hazard profiles (skin/eye irritation, respiratory toxicity), likely due to chloro substituents .

Research Findings and Implications

Structural Flexibility : Triazine-based compounds like this compound offer tunable electronic properties, making them preferable in catalyst design over benzimidazoles .

Safety Concerns : Chlorinated analogs universally require careful handling due to irritant properties, whereas brominated compounds (e.g., CAS 1761-61-1) pose lower acute toxicity .

Synthetic Scalability : Green chemistry approaches, as demonstrated in CAS 1761-61-1 synthesis, could be adapted to improve the sustainability of this compound production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.